

Spectroscopic data for 4-Cyclohexylbenzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

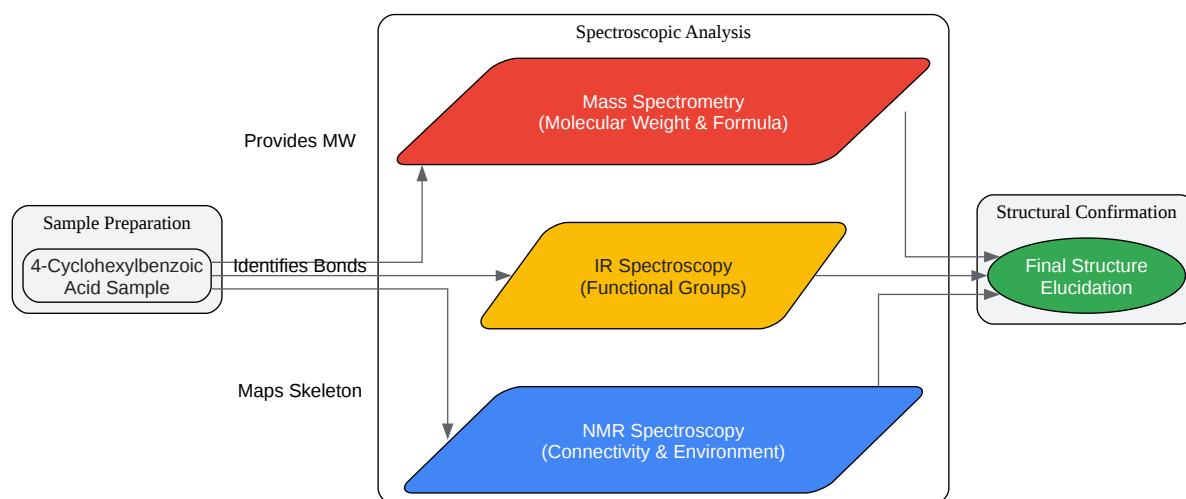
Compound of Interest

Compound Name: 4-Cyclohexylbenzoic acid

Cat. No.: B181604

[Get Quote](#)

A Comprehensive Spectroscopic Guide to 4-Cyclohexylbenzoic Acid


This technical guide provides an in-depth analysis of the spectroscopic data for **4-Cyclohexylbenzoic acid** (CAS No: 20029-52-1), a molecule of interest in materials science and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights.

Introduction: The Molecular Blueprint

4-Cyclohexylbenzoic acid ($C_{13}H_{16}O_2$) is a bifunctional molecule featuring a rigid aromatic core and a flexible aliphatic cyclohexane ring, terminating in a carboxylic acid group. This unique structure imparts properties that are leveraged in liquid crystal synthesis and as a building block in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will deconstruct the 1H NMR, ^{13}C NMR, IR, and Mass Spectra to provide a comprehensive and self-validating characterization of the molecule.

The Analytical Workflow: A Holistic Approach

The structural confirmation of a molecule like **4-Cyclohexylbenzoic acid** is not reliant on a single technique but on the convergence of evidence from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structural Elucidation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the foundational data point for any chemical structure analysis: the molecular weight. For **4-Cyclohexylbenzoic acid**, this technique confirms the elemental

composition and offers insights into the molecule's stability and fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

- Sample Introduction: A dilute solution of **4-Cyclohexylbenzoic acid** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. Alternatively, a direct insertion probe can be used for solid samples.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation, the molecular ion ($M^{+\bullet}$).
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative intensity versus m/z .

Data Interpretation

The mass spectrum of **4-Cyclohexylbenzoic acid** is characterized by a distinct molecular ion peak and several key fragment ions.

m/z	Assignment	Interpretation
204	$[M]^{+\bullet}$	Molecular Ion: Confirms the molecular weight of 204 g/mol . Its presence indicates that the molecule is stable enough to survive the high-energy ionization process.
187	$[M-OH]^{+}$	Loss of the hydroxyl radical from the carboxylic acid group.
159	$[M-COOH]^{+}$	Loss of the entire carboxyl group, resulting in the cyclohexylbenzene cation.
121	$[C_7H_5O_2]^{+}$	Benzoic acid fragment, suggesting cleavage of the cyclohexyl group.
105	$[C_7H_5O]^{+}$	Benzoyl cation, a common fragment from benzoic acid derivatives.

The most crucial piece of information is the molecular ion peak at $m/z = 204$, which perfectly matches the calculated molecular weight of $C_{13}H_{16}O_2$ (204.26 g/mol). This provides strong evidence for the elemental formula of the compound.[\[1\]](#)

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations (stretching and bending), and the frequencies of these absorptions are characteristic of specific bond types.

Experimental Protocol: KBr Pellet

- Sample Preparation: A small amount of **4-Cyclohexylbenzoic acid** (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Data Interpretation

The IR spectrum of **4-Cyclohexylbenzoic acid** shows several characteristic absorption bands that confirm the presence of the carboxylic acid, the aromatic ring, and the cyclohexyl group.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
~3000 (broad)	O-H stretch	Carboxylic Acid O-H
2929, 2854	C-H stretch	Cyclohexane (aliphatic) C-H
~1680	C=O stretch	Carboxylic Acid C=O (conjugated)
~1610, 1575	C=C stretch	Aromatic Ring C=C
~1420	O-H bend	Carboxylic Acid O-H in-plane bend
~1290	C-O stretch	Carboxylic Acid C-O
~930 (broad)	O-H bend	Carboxylic Acid O-H out-of-plane bend (dimer)

The most telling feature is the extremely broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1680 cm⁻¹ confirms the presence of a conjugated carbonyl group (C=O), its frequency lowered from the typical ~1710 cm⁻¹ due to conjugation with the benzene ring. Finally, the sharp peaks just below 3000 cm⁻¹ (2929 and 2854 cm⁻¹) are definitive evidence of the aliphatic C-H bonds in the cyclohexyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information about the chemical environment, connectivity, and spatial relationship of atoms.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Approximately 5-10 mg of **4-Cyclohexylbenzoic acid** is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ =0.00 ppm).
- Data Acquisition: The sample is placed in the magnet of a high-field NMR spectrometer (e.g., 400 MHz).
- ^1H NMR: A proton NMR spectrum is acquired, providing information on the number of different types of protons, their chemical environment, and their neighboring protons.
- ^{13}C NMR: A carbon-13 NMR spectrum is acquired (typically proton-decoupled), revealing the number of unique carbon environments in the molecule.

^1H NMR Data Interpretation (400 MHz, DMSO-d₆)

The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality
~12.8	Singlet, broad	1H	-COOH	The acidic proton is highly deshielded and typically appears as a broad singlet.
7.86	Doublet	2H	Aromatic H (ortho to -COOH)	These protons are deshielded by the electron-withdrawing carboxylic acid group and the aromatic ring current. They are split by the adjacent meta-protons.
7.35	Doublet	2H	Aromatic H (meta to -COOH)	These protons are less deshielded than the ortho-protons and are split by the ortho-protons.
2.55	Multiplet	1H	Cyclohexyl CH (methine)	The single proton attached to the benzene ring is deshielded by the ring and appears as a complex multiplet due to coupling

with the adjacent CH₂ groups.

The remaining ten protons of the cyclohexyl ring are in a complex, overlapping region, typical for aliphatic cyclic systems.

1.1-1.9	Multiplet, broad	10H	Cyclohexyl CH ₂
---------	------------------	-----	----------------------------

The clear 2H:2H doublet pattern in the aromatic region is characteristic of a 1,4-disubstituted (para) benzene ring. The integration values (1:2:2:1:10) perfectly match the number of protons in each unique environment of the **4-Cyclohexylbenzoic acid** structure.

¹³C NMR Data Interpretation (Proton-Decoupled)

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Due to symmetry, fewer than 13 signals are expected.

| Chemical Shift (δ , ppm) | Assignment | Causality | | :--- | :--- | -COOH | The carbonyl carbon is highly deshielded, appearing far downfield. | | ~170 | Aromatic C (ipso-, attached to -COOH) | The quaternary carbon attached to the carboxylic acid. | | ~148 | Aromatic C (ipso-, attached to cyclohexyl) | The quaternary carbon attached to the cyclohexyl group. | | ~130 | Aromatic CH (ortho to -COOH) | The two equivalent aromatic carbons ortho to the carboxylic acid. | | ~128 | Aromatic CH (meta to -COOH) | The two equivalent aromatic carbons meta to the carboxylic acid. | | ~44 | Cyclohexyl CH (methine) | The carbon directly attached to the aromatic ring. | | ~34 | Cyclohexyl CH₂ | The two equivalent methylene carbons adjacent to the methine carbon. | | ~27 | Cyclohexyl CH₂ | The two equivalent methylene carbons beta to the methine carbon. | | ~26 | Cyclohexyl CH₂ | The single methylene carbon gamma to the methine carbon. |

The presence of nine distinct signals in the ¹³C NMR spectrum is consistent with the molecular symmetry of **4-Cyclohexylbenzoic acid**. The chemical shifts align perfectly with expectations for a carboxylic acid, a 1,4-disubstituted aromatic ring, and a cyclohexane ring.

Conclusion: A Unified Spectroscopic Portrait

The collective evidence from Mass Spectrometry, IR Spectroscopy, and both ^1H and ^{13}C NMR Spectroscopy provides an unambiguous and comprehensive characterization of **4-Cyclohexylbenzoic acid**.

- MS confirms the molecular formula $\text{C}_{13}\text{H}_{16}\text{O}_2$ with a molecular ion at m/z 204.
- IR identifies the key functional groups: a hydrogen-bonded carboxylic acid, a substituted aromatic ring, and aliphatic C-H bonds.
- ^1H NMR elucidates the 1,4-disubstitution pattern of the benzene ring and confirms the proton count and connectivity of the entire molecule.
- ^{13}C NMR verifies the carbon skeleton and the presence of nine unique carbon environments consistent with the molecule's symmetry.

This self-validating dataset demonstrates the power of a multi-technique approach to structural elucidation, providing the high-confidence data required for advanced research and development applications.

References

- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [\[Link\]](#)
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [\[Link\]](#)
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- To cite this document: BenchChem. [Spectroscopic data for 4-Cyclohexylbenzoic acid (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181604#spectroscopic-data-for-4-cyclohexylbenzoic-acid-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com